Cas no 1396880-06-0 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide)

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to an indole-3-carboxamide moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the bioactivity associated with both pyrazolopyridine and indole scaffolds. The compound may exhibit binding affinity for specific biological targets, making it a candidate for further investigation in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The presence of hydrogen-bonding motifs in the carboxamide group enhances its potential for molecular interactions, suggesting utility in the design of enzyme inhibitors or receptor modulators. Further characterization is required to confirm its precise applications.
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide structure
1396880-06-0 structure
Product name:N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide
CAS No:1396880-06-0
MF:C17H14N4O
MW:290.319262981415
CID:6573475

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide
    • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
    • Inchi: 1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22)
    • InChI Key: MNNCRNBNUDPIBA-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(NCC2=C3N(N=C2)C=CC=C3)=O)=C1

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6230-0218-2μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6230-0218-5mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
5mg
$69.0 2023-09-09
Life Chemicals
F6230-0218-20mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
20mg
$99.0 2023-09-09
Life Chemicals
F6230-0218-5μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6230-0218-15mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
15mg
$89.0 2023-09-09
Life Chemicals
F6230-0218-3mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
3mg
$63.0 2023-09-09
Life Chemicals
F6230-0218-10μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6230-0218-10mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
10mg
$79.0 2023-09-09
Life Chemicals
F6230-0218-1mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
1mg
$54.0 2023-09-09
Life Chemicals
F6230-0218-4mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-indole-3-carboxamide
1396880-06-0
4mg
$66.0 2023-09-09

Additional information on N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide and Its Significance in Modern Chemical Biology

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-indole-3-carboxamide, identified by its CAS number 1396880-06-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound, featuring a pyrazolo[1,5-a]pyridine core linked to an indole moiety via a methylamino group, positions it as a candidate for further exploration in drug discovery initiatives.

The pyrazolo1,5-apyridin-3-yl substituent is particularly noteworthy, as it introduces a rigid heterocyclic system that can modulate the electronic and steric properties of the molecule. This feature is often exploited in medicinal chemistry to influence binding interactions with biological targets. The indole ring, another key structural element, is well-documented for its presence in numerous bioactive molecules, suggesting that N-(pyrazolo1,5-apyridin-3-ylmethyl)-1H-indole-3-carboxamide may exhibit pharmacological properties worthy of investigation.

In recent years, there has been a surge in research focused on identifying and developing small molecules that can modulate complex biological pathways. The compound N-(pyrazolo1,5-apyridin-3-yl)methyl)-1H-indole-3-carboxamide has emerged as a promising candidate in this context. Its unique structural features make it a suitable scaffold for designing molecules that can interact with specific biological targets. For instance, the pyrazolo[1,5-a]pyridine moiety has been shown to have interactions with enzymes and receptors involved in various disease pathways.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of drugs targeting neurological disorders. The indole ring is particularly relevant here, as it is a common structural motif in neuroactive compounds. Preclinical studies have suggested that molecules incorporating indole moieties may have therapeutic effects on conditions such as Alzheimer's disease and Parkinson's disease. The presence of the pyrazolo1,5-apyridin-3-yl group further enhances its potential by providing additional binding sites for biological targets.

The synthesis of N-(pyrazolo1,5-apyridin-3-ylmethyl)-1H-indole-3-carboxamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The process typically begins with the preparation of key intermediates such as pyrazolo[1,5-a]pyridine derivatives and indole carboxamides. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final product. This synthetic route underscores the importance of advanced organic chemistry techniques in the development of novel bioactive compounds.

The pharmacological profile of N-(pyrazolo1,5-apyridin-3-yl)methyl)-1H-indole-3-carboxamide is still under active investigation. However, preliminary studies have shown promising results in terms of its ability to modulate biological pathways relevant to cancer and inflammation. The compound has been tested in vitro using various cell lines and has demonstrated inhibitory activity against certain enzymes implicated in disease progression. These findings suggest that further exploration of this molecule could lead to the identification of new therapeutic strategies.

In conclusion, N-(pyrazolo1,5-apyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS number 1396880-06-0) represents a significant advancement in the field of chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable candidate for further research. As our understanding of complex biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.

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